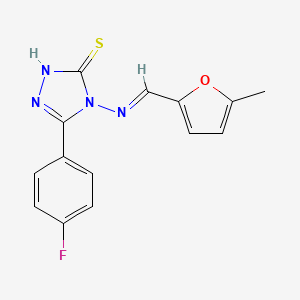

3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en productos farmacéuticos, agroquímicos y ciencia de materiales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(4-Fluorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona generalmente implica los siguientes pasos:

Formación del anillo triazol: El anillo triazol se forma mediante una reacción de ciclización que involucra derivados de hidracina y disulfuro de carbono.

Introducción del grupo fluorofenilo: El grupo 4-fluorofenilo se introduce mediante una reacción de sustitución nucleofílica utilizando cloruro de 4-fluorobencilo.

Condensación con 5-metilfurano-2-carbaldehído: El paso final implica la condensación del derivado de triazol con 5-metilfurano-2-carbaldehído en condiciones básicas para formar el compuesto deseado.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o al grupo fluorofenilo, lo que lleva a varios derivados reducidos.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica y electrofílica, especialmente en el grupo fluorofenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como hidruro de aluminio y litio e hidruro de sodio se utilizan comúnmente.

Sustitución: Los reactivos como hidruro de sodio y haluros de alquilo se utilizan para reacciones de sustitución.

Principales productos

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de triazol reducidos.

Sustitución: Diversos derivados de triazol sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-fluorophenyl derivatives with 5-methylfuran-2-carboxaldehyde in the presence of appropriate catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains and fungi. For instance, compounds derived from triazoles have been reported to exhibit significant activity against Staphylococcus aureus and Candida albicans. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. Research indicates that 3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione can induce apoptosis in cancer cells through various pathways. In vitro studies have demonstrated its effectiveness in reducing cell viability in cancer cell lines, suggesting a potential role as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several triazole derivatives, including this compound. The results indicated that this compound exhibited a notable zone of inhibition against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of triazole derivatives, this compound was tested against various cancer cell lines. The results demonstrated a significant reduction in cell proliferation rates and increased apoptosis markers compared to control groups. This suggests a potential pathway for developing new anticancer therapies based on triazole structures .

Comparative Data Table

| Property | This compound | Other Triazole Derivatives |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli, P. aeruginosa, and C. albicans | Varies; some show resistance |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Some derivatives show similar effects |

| Mechanism | Disruption of cell wall synthesis; apoptosis induction | Varies by derivative |

Mecanismo De Acción

El mecanismo de acción de 3-(4-Fluorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad y dando lugar a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas quinasas, lo que lleva a la interrupción de las vías de señalización celular implicadas en la progresión del cáncer.

Comparación Con Compuestos Similares

Compuestos similares

- 3-(4-Clorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona

- 3-(4-Bromofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona

- **3-(4-Metilfenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona

Singularidad

La presencia del grupo 4-fluorofenilo en 3-(4-Fluorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona confiere propiedades únicas como una mayor lipofilia y una actividad biológica mejorada en comparación con sus análogos. Esto lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en varios campos científicos.

Actividad Biológica

3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, including its antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C₁₄H₁₁FN₄OS

- Molecular Weight : 302.33 g/mol

- CAS Number : 578734-03-9

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole derivatives against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that the synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against these pathogens .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 31.25 | Pseudomonas aeruginosa |

| Triazole Derivative B | 62.5 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance, a series of triazole compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range. Specifically, compounds modified with furan moieties demonstrated enhanced activity against breast cancer cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Triazole Derivative C | 5.0 | MCF-7 (Breast Cancer) |

| Triazole Derivative D | 10.0 | HeLa (Cervical Cancer) |

Antioxidant Activity

The antioxidant properties of triazole derivatives have also been investigated using various assays such as DPPH radical scavenging tests. One study found that a specific triazole derivative exhibited an IC50 value of 32.364 μg/mL, comparable to ascorbic acid (28.546 μg/mL), indicating strong antioxidant activity .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often influenced by their structural characteristics. Modifications at specific positions on the triazole ring or substituents on the phenyl or furan rings can significantly alter their pharmacological profiles. For example, the presence of electron-withdrawing groups like fluorine enhances antimicrobial potency, while variations in alkyl or aryl substituents can affect anticancer efficacy .

Case Studies

- Antimicrobial Efficacy : A study synthesized several S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activities against clinical isolates. The most active compound exhibited an MIC of 31.25 μg/mL against Pseudomonas aeruginosa, demonstrating the potential for developing new antimicrobial agents from this class .

- Cytotoxicity Assessment : In a recent investigation into novel triazole derivatives for anticancer applications, compounds were screened against various cancer cell lines, revealing selectivity and potency that could be leveraged for therapeutic development .

Propiedades

Número CAS |

587007-03-2 |

|---|---|

Fórmula molecular |

C14H11FN4OS |

Peso molecular |

302.33 g/mol |

Nombre IUPAC |

3-(4-fluorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C14H11FN4OS/c1-9-2-7-12(20-9)8-16-19-13(17-18-14(19)21)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,18,21)/b16-8+ |

Clave InChI |

YPTYWUWKZKEODZ-LZYBPNLTSA-N |

SMILES isomérico |

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |

SMILES canónico |

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.